Morpholine Carboxamide vs. Furfurylcarbamoyl-Acetamide: Improved Physicochemical Profile for Assay Compatibility
The compound BDBM61274 — N-(2-furfurylcarbamoyl)-2-[4-[(E)-styryl]sulfonylpiperazino]acetamide — shares the same styrylsulfonylpiperazine core as CAS 1089601-42-2 but replaces the compact morpholine carboxamide with an extended furfurylcarbamoyl-acetamide chain. BDBM61274 exhibits weak inhibition of eukaryotic translation initiation factor 4H (eIF4H, IC₅₀ = 13.1 µM) and polyadenylate-binding protein 1 (PABP1, IC₅₀ > 100 µM) [1]. The morpholine carboxamide group in the target compound reduces molecular weight (365.45 vs. ~446.5 Da) and lowers the number of rotatable bonds, which typically correlates with improved solubility and membrane permeability. Computational prediction of LogP values (morpholine analog: estimated LogP ≈ 1.6; furfurylcarbamoyl analog: estimated LogP ≈ 2.0) supports superior aqueous compatibility for the target compound [2].
| Evidence Dimension | Physicochemical profile (MW and predicted LogP) and in vitro potency |
|---|---|
| Target Compound Data | MW = 365.45 Da; estimated LogP ≈ 1.6; specific biological data not publicly reported |
| Comparator Or Baseline | BDBM61274 (furfurylcarbamoyl analog): MW ≈ 446.5 Da; estimated LogP ≈ 2.0; IC₅₀ = 13.1 µM (eIF4H), >100 µM (PABP1) |
| Quantified Difference | ΔMW ≈ -81 Da; ΔLogP ≈ -0.4 (more hydrophilic); comparator shows only weak μM-range activity |
| Conditions | BDBM61274: data from PubChem BioAssay AID 2012 (eIF4H) and AID 2014 (PABP1), Sanford-Burnham Center for Chemical Genomics screening |
Why This Matters
Lower MW and lower predicted LogP suggest the target compound is better suited for aqueous biochemical assays and may exhibit a distinct selectivity profile compared to the extended-chain analog.
- [1] BindingDB BDBM61274. N-(2-furfurylcarbamoyl)-2-[4-[(E)-styryl]sulfonylpiperazino]acetamide. Affinity data: IC₅₀ = 1.31E+4 nM (eIF4H), 1.00E+5 nM (PABP1). PubChem BioAssay AID 2012, 2014. View Source
- [2] Wiśniewska A, et al. Syntheses, biological activities and SAR studies of novel carboxamide compounds containing piperazine and arylsulfonyl moieties. European Journal of Medicinal Chemistry. 2016;117:144-156. doi:10.1016/j.ejmech.2016.04.005 View Source
